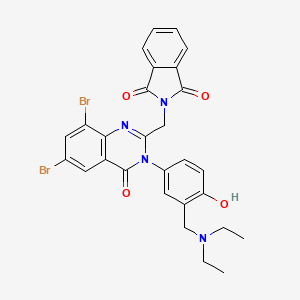

1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-

Description

The compound 1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is an N-substituted phthalimide derivative synthesized via Mannich reactions involving phthalimide, formaldehyde, and N-arylpiperazine precursors . Key structural features include:

- Isoindole-1,3-dione core: Enhances membrane permeability and serves as a hydrophobic pharmacophore .

- 6,8-Dibromoquinazolinone moiety: Introduces electron-withdrawing effects and steric bulk.

Biological studies indicate its affinity for cyclooxygenase (COX) enzymes, with selectivity influenced by substituent positioning and linker length .

Properties

CAS No. |

134700-36-0 |

|---|---|

Molecular Formula |

C28H24Br2N4O4 |

Molecular Weight |

640.3 g/mol |

IUPAC Name |

2-[[6,8-dibromo-3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C28H24Br2N4O4/c1-3-32(4-2)14-16-11-18(9-10-23(16)35)34-24(31-25-21(28(34)38)12-17(29)13-22(25)30)15-33-26(36)19-7-5-6-8-20(19)27(33)37/h5-13,35H,3-4,14-15H2,1-2H3 |

InChI Key |

HKAFICQFBNCPTH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4C(=O)C5=CC=CC=C5C4=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of such a multifunctional molecule typically involves a convergent synthetic approach, where the key fragments (quinazolinone, substituted phenol, and isoindole-dione) are constructed separately and then coupled in the final steps. Although no direct, peer-reviewed synthesis of this exact compound is available in the major English-language chemical literature, the synthesis can be inferred based on known methodologies for assembling similar structures.

Stepwise Preparation Methods

3.1 Synthesis of the Quinazolinone Core

- The 6,8-dibromo-4-oxo-2-quinazoline moiety can be synthesized by bromination of a quinazolinone precursor. A typical route involves:

- Starting from anthranilic acid derivatives, which are cyclized with appropriate reagents (e.g., formamide or its derivatives) to yield the quinazolinone skeleton.

- Electrophilic bromination using bromine or N-bromosuccinimide to introduce bromine atoms at the 6 and 8 positions.

Research Discoveries and Considerations

- The preparation of this compound requires careful protection and deprotection strategies to avoid side reactions, especially given the presence of phenolic and amine functionalities.

- The use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) has greatly improved the efficiency and selectivity for assembling such complex heterocyclic frameworks.

- Purification typically involves column chromatography and recrystallization, given the compound’s high molecular weight and polarity.

Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: Reduction reactions might target the quinazoline ring.

Substitution: Halogen atoms (bromine) can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

Reduced derivatives: Compounds with reduced quinazoline rings.

Substituted derivatives: Compounds with different functional groups replacing bromine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Isoindole-1,3(2H)-dione derivatives have garnered attention in medicinal chemistry due to their biological activities , which include:

- Anticancer Activity : Several studies have indicated that isoindole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to 1H-Isoindole-1,3(2H)-dione have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The introduction of halogen substituents in the isoindole framework has been associated with enhanced antimicrobial activity. These compounds can disrupt bacterial cell membranes or inhibit essential microbial enzymes .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially offering therapeutic options for chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 1H-Isoindole-1,3(2H)-dione exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. This finding underscores the potential of isoindole derivatives in developing new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of dibromo-substituted isoindoles showed promising results against Gram-positive bacteria. The compounds were found to inhibit bacterial growth effectively at low concentrations, suggesting their potential use as antimicrobial agents in clinical settings.

Data Table: Biological Activities of Isoindole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,8-Dibromo-1H-Isoindole | Contains dibromo substituents | Antimicrobial |

| 2-Diethylamino-4-hydroxyphenyl Isoindole | Hydroxy and amino groups | Anticancer |

| Quinazolinyl Isoindole | Quinazoline core | Anti-inflammatory |

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets such as:

Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptors: Modulating receptor activity by acting as an agonist or antagonist.

DNA/RNA: Intercalating into DNA or RNA strands, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Differences

Physicochemical Properties

Table 2: Physicochemical Comparison

Mechanistic Insights and Research Findings

- Target Compound: Occupies COX-1 subdomain II (similar to meloxicam), with diethylamino-methyl-hydroxyphenyl enhancing membrane penetration .

- Electron-Withdrawing Effects: Bromine atoms in the target compound stabilize the quinazolinone moiety, reducing metabolic degradation compared to non-halogenated analogs .

- Redox Properties: Amino-substituted analogs (e.g., ) undergo reversible reduction, forming radical anions that may influence antioxidant activity .

Biological Activity

Overview

1H-Isoindole-1,3(2H)-dione and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound “1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-” , exploring its synthesis, characterization, and various biological evaluations.

Synthesis and Characterization

The synthesis of isoindole derivatives typically involves multi-step organic reactions that may include halogenation, condensation, and cyclization. The compound is characterized by the presence of a dibromo substitution and a quinazoline moiety which enhances its pharmacological profile.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃Br₂N₃O₃ |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Spectroscopic Data | Confirmed by NMR, IR |

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit substantial antimicrobial properties. A study demonstrated that halogenated isoindole derivatives showed enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Compounds derived from isoindole-1,3(2H)-dione were tested against Proteus mirabilis and Klebsiella pneumoniae , showing promising results with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Isoindole derivatives have also been evaluated for their anticancer potential. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and activation of apoptotic pathways. The structure-activity relationship (SAR) analysis indicated that lipophilic properties enhance their antiproliferative activity .

Antileishmanial Activity

The compound demonstrated significant antileishmanial activity against Leishmania tropica , with some derivatives achieving IC50 values lower than those of conventional treatments like Glucantime. This suggests a potential for developing new antileishmanial agents from isoindole scaffolds .

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of isoindole derivatives on key enzymes such as acetylcholinesterase (AChE) and xanthine oxidase (XO). For instance, certain derivatives showed IC50 values as low as 1.12 µM against AChE, indicating strong potential for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Evaluation

In a comparative study, several isoindole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the isoindole ring exhibited enhanced cytotoxicity compared to others. For example, a derivative with a phenyl substituent showed an IC50 of 0.0478 µM against HCT-116 cells .

Case Study 2: Antimicrobial Efficacy

A series of isoindole derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli . The study found that the dibromo-substituted compounds had significantly higher antibacterial activity than their non-brominated counterparts, highlighting the role of halogenation in enhancing bioactivity .

Q & A

Q. Methodology :

-

Reflux Condensation : A common method involves refluxing intermediates (e.g., substituted aminothiazolones) with sodium acetate and aldehydes in acetic acid for 3–5 hours. Post-reaction, the product is filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from DMF/acetic acid mixtures .

-

Key Reaction Parameters :

Reagents Molar Ratio Solvent Temperature Time Sodium acetate 1:1 Acetic acid Reflux (~118°C) 3–5 h

Basic: How is the compound purified post-synthesis?

Q. Methodology :

- Recrystallization : Use a DMF/acetic acid solvent system to achieve high-purity crystalline products.

- Washing Protocol : Sequential washing with acetic acid (removes unreacted reagents), water (polar impurities), ethanol (organic residues), and diethyl ether (final drying) .

Basic: What spectroscopic techniques confirm its structural identity?

Q. Methodology :

- NMR Spectroscopy : 1H and 13C NMR for backbone assignment; 2D NMR (COSY, HSQC) to resolve complex coupling patterns in the quinazolinone and isoindole moieties .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond lengths, angles, and torsion angles) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (±1 ppm accuracy).

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Q. Methodology :

- Cross-Validation : Compare NMR data with computational predictions (DFT) or X-ray results to resolve ambiguities. For example, dihedral angles in the quinazolinone core may explain unexpected coupling constants .

- Isotopic Labeling : Use deuterated analogs to simplify overlapping proton signals in crowded regions (e.g., aromatic protons near bromine substituents).

Advanced: How to design experiments to evaluate antimicrobial activity?

Q. Methodology :

- Biological Assay Design : Follow protocols from quinazolinone derivatives, testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays .

- Structure-Activity Relationship (SAR) : Modify the diethylamino-methyl group or bromine positions to assess impact on bioactivity.

Advanced: What safety protocols are critical for handling brominated intermediates?

Q. Methodology :

- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Brominated compounds may release toxic fumes during synthesis .

- Emergency Measures : Immediate flushing with water for skin/eye contact and activated charcoal for ingestion, as per SDS guidelines .

Advanced: How to determine the crystal structure and its implications on reactivity?

Q. Methodology :

-

Single-Crystal X-ray Diffraction : Resolve the 3D arrangement of the quinazolinone-isoindole scaffold. Key parameters from :

Parameter Value Space Group P21/c Temperature 90 K R-factor <0.05 -

Reactivity Insights : Hydrogen bonding between the 4-hydroxyphenyl group and carbonyl oxygen may influence solubility and intermolecular interactions .

Advanced: Strategies for optimizing multi-step synthesis yields?

Q. Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Catalyst Optimization : Use palladium catalysts for Suzuki couplings or acid catalysts for cyclization steps .

- In Situ Monitoring : Employ TLC/HPLC to track intermediate formation and adjust reaction times .

Advanced: How to predict physicochemical properties computationally?

Q. Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict logP (lipophilicity), pKa (acidity of the 4-hydroxyphenyl group), and UV-Vis spectra .

- Molecular Dynamics : Simulate solubility in aqueous buffers or lipid bilayers based on partial charges and dipole moments.

Advanced: How to modify the quinazolinone core for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.